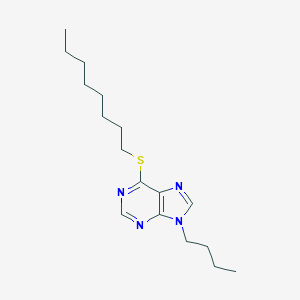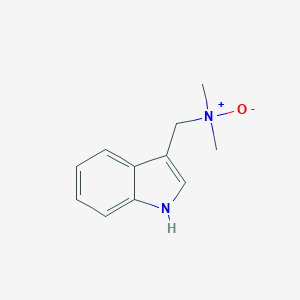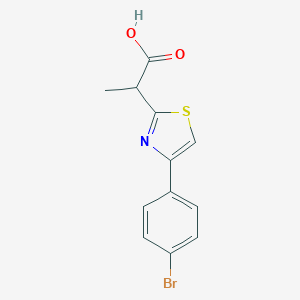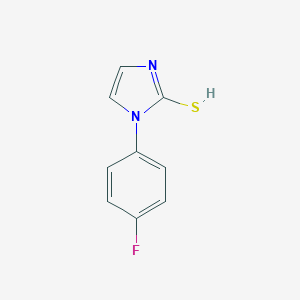
1-(4-Fluorophényl)-1H-imidazole-2(3H)-thione
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione, also known as 4-Fluorophenyl imidazole-2-thione, is a heterocyclic compound containing both a phenyl and an imidazole ring. It is a member of the imidazole family, which is a class of organic compounds containing a six-member ring with two nitrogen atoms. This compound has a wide range of potential applications, including in scientific research, pharmaceuticals, and as a reagent in laboratory experiments.
Applications De Recherche Scientifique
Évaluation des antibiotiques
Le composé « 1-(4-Fluorophényl)-1H-imidazole-2(3H)-thione » a été utilisé dans la synthèse de nouvelles chalcones, qui ont montré des activités remarquables contre divers microbes . Ces chalcones synthétisées se sont avérées posséder des zones d'inhibition significatives par rapport aux médicaments standard utilisés, ce qui indique leur potentiel en tant qu'agents antibiotiques .
Activité antifongique
Les dérivés de l'imidazole-2-thione, qui comprennent « 1-(4-Fluorophényl)imidazoline-2-thione », ont été rapportés pour présenter une activité antifongique . Les complexes métalliques de ligands thiones hétérocycliques, y compris l'imidazole-2-thione, ont montré des propriétés antifongiques .
Activité anticancéreuse
Les composés fluorés du pyrazole, qui peuvent être synthétisés à partir de « this compound », ont montré une activité anticancéreuse potentielle contre les lignées cellulaires du cancer du sein . L'affinité de liaison de ces composés synthétisés pour le récepteur humain des œstrogènes alpha (ERα) s'est avérée proche de celle du 4-OHT, un ligand natif .
Activité antioxydante
Les dérivés de l'imidazole-2-thione ont été rapportés pour présenter une activité antioxydante . Cela suggère que « 1-(4-Fluorophényl)imidazoline-2-thione » pourrait potentiellement être utilisé dans le développement de médicaments antioxydants .
Activité antihypertensive
Les dérivés de l'imidazole-2-thione ont également été rapportés pour présenter des activités antihypertensives . Cela suggère une application potentielle de « 1-(4-Fluorophényl)imidazoline-2-thione » dans le traitement de l'hypertension<a aria-label="2: Les dérivés de l'imidazole-2-thione ont également été rapportés pour présenter des activités antihypertensives2" data-citationid="d602ff7a-0172-263b-8e69-4f166e7aed28-30"
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various targets such as neuroprotective and anti-inflammatory agents
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . The molecular results revealed that these compounds could inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been found to be metabolized by cyp1a2, cyp2c19, cyp2d6, and cyp3a4 .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Analyse Biochimique
Biochemical Properties
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can modulate the levels of endocannabinoids, thereby affecting various physiological processes. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can affect the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which play critical roles in nociceptive signaling . By modulating these channels, the compound can influence pain perception and inflammatory responses in cells.
Molecular Mechanism
At the molecular level, 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the inhibition of MAGL by 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione results in increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate physiological processes . Additionally, the compound’s interaction with TRPV1 and ASICs channels can alter ion flux and signal transduction, further influencing cellular responses .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as analgesic and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including synaptic depression and altered sleep patterns . These dosage-dependent effects underscore the need for careful consideration of dosage levels in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with MAGL affects the degradation of endocannabinoids, thereby altering the levels of these bioactive lipids and their downstream signaling pathways . Understanding the metabolic pathways involving 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is crucial for elucidating its broader physiological effects.
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses and overall physiological outcomes.
Subcellular Localization
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with intracellular receptors and enzymes can determine its localization within the cell, influencing its ability to modulate cellular processes and signaling pathways.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYZXHXGBADGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938522 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-07-2 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






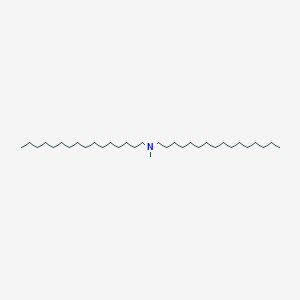
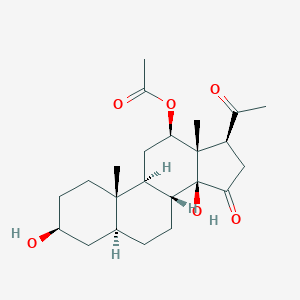

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
